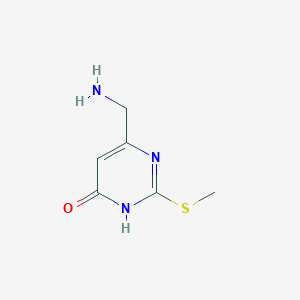
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Vue d'ensemble
Description
The compound “6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Applications De Recherche Scientifique
Crystallographic Studies
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one and its derivatives have been studied for their crystal structures and polymorphism. For instance, a study by Glidewell et al. (2003) explored benzylation and nitrosation of similar compounds, revealing different polymorphic forms and their molecular interactions, such as hydrogen bonding and pi-pi interactions (Glidewell, Low, Marchal, & Quesada, 2003).
Antitumor and Antimicrobial Agents
Research by Gangjee et al. (2009) involved synthesizing analogues of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds exhibited notable antitumor activity, showing their potential in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Synthesis of Nucleosides
Misra et al. (1990) synthesized derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, which are significant in the study of nucleosides, contributing to the understanding of nucleic acids and potentially therapeutic applications (Misra, Jain, Avasthi, & Bhakuni, 1990).
Tautomerism and Hydrogen Bonding
The study of tautomerism and hydrogen bonding in derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one has been a subject of interest, as in the work of Gerhardt, Tutughamiarso, and Bolte (2011). Understanding these molecular properties is crucial in the design of pharmaceuticals and understanding biological processes (Gerhardt, Tutughamiarso, & Bolte, 2011).
Pharmaceutical and Biochemical Applications
Compounds like 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one have been used in the synthesis of various pharmaceutical and biochemical compounds. For example, the research by Prajapati and Thakur (2005) contributed to the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, which could have applications in drug development (Prajapati & Thakur, 2005).
Herbicidal Activity
Research into the herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, has been conducted. Luo et al. (2017) synthesized a series of such compounds and evaluated their effectiveness against certain plants, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVQDSUVDFVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)
